Asalhydromorphone

Overview

Description

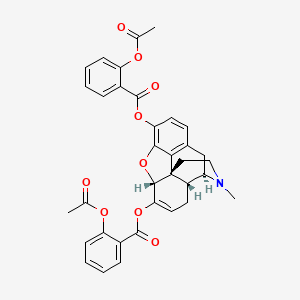

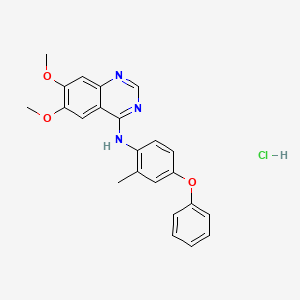

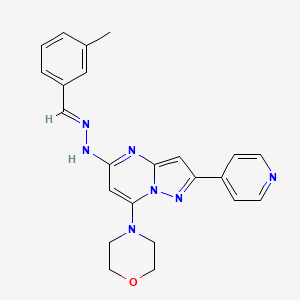

Asalhydromorphone is a novel prodrug of hydromorphone, designed to deter nonoral forms of abuse associated with hydromorphone. Hydromorphone is a potent μ-opioid receptor agonist used as an analgesic and antitussive. This compound has been developed to reduce the abuse potential of hydromorphone by modifying its pharmacokinetic properties .

Preparation Methods

The synthesis of asalhydromorphone involves the conjugation of hydromorphone with two acetylsalicylic acid (aspirin) moieties. This modification aims to create a compound with desirable molecular features for incorporation into abuse-deterrent immediate-release and extended-release hydromorphone products . The specific synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Asalhydromorphone undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release hydromorphone and acetylsalicylic acid.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to other opioid compounds.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .

Scientific Research Applications

Asalhydromorphone has several scientific research applications, including:

Pharmacokinetics and Abuse Potential Studies: Research has focused on evaluating the pharmacokinetics and exploratory abuse potential of this compound compared to hydromorphone.

Pain Management: This compound is being developed as a potentially less abusable hydromorphone product for the treatment of severe pain.

Clinical Trials: Ongoing clinical trials are investigating the efficacy and safety of this compound in various therapeutic areas, including acute pain and cancer-related fatigue.

Mechanism of Action

Asalhydromorphone exerts its effects by being hydrolyzed in the body to release hydromorphone, which then acts as a μ-opioid receptor agonist. Hydromorphone binds to μ-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals . The prodrug design of this compound aims to reduce the potential for abuse by modifying the pharmacokinetic properties of hydromorphone .

Comparison with Similar Compounds

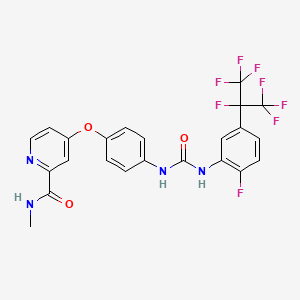

Asalhydromorphone is unique compared to other opioid prodrugs due to its specific design to deter nonoral forms of abuse. Similar compounds include:

Hydromorphone: The parent compound, which is a potent μ-opioid receptor agonist with high abuse potential.

Oxycodone: Another opioid analgesic with similar pharmacological properties but different chemical structure.

This compound’s uniqueness lies in its prodrug design, which aims to reduce the abuse potential while maintaining the analgesic efficacy of hydromorphone .

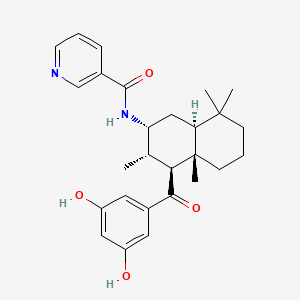

Properties

CAS No. |

1431529-94-0 |

|---|---|

Molecular Formula |

C35H31NO9 |

Molecular Weight |

609.6 g/mol |

IUPAC Name |

[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate |

InChI |

InChI=1S/C35H31NO9/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3/t24-,25+,32-,35-/m0/s1 |

InChI Key |

XPLFWDWDCNJVCV-ATPTVOOISA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asalhydromorphone; |

Origin of Product |

United States |

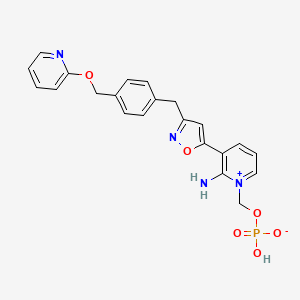

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)